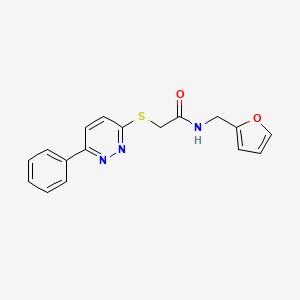

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

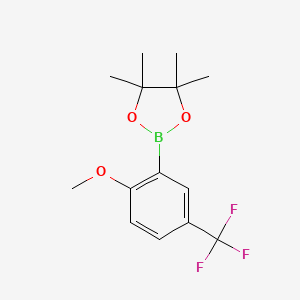

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O3S and its molecular weight is 400.54. The purity is usually 95%.

BenchChem offers high-quality N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Protein Kinase A :

- A study by Chijiwa et al. (1990) found that a similar isoquinolinesulfonamide, H-89, has a potent and selective inhibitory action against cyclic AMP-dependent protein kinase (protein kinase A). It showed that H-89 significantly inhibited forskolin-induced neurite outgrowth from PC12D cells, which is mediated by protein kinase A (Chijiwa et al., 1990).

Copper-Catalyzed Radical-Promoted Aminocyclization :

- A 2016 study described the copper-catalyzed radical aminoarylation of acrylamide with N-fluorobenzenesulfonimide, leading to the construction of isoquinoline-1,3-diones in moderate to good yields. This study highlights the application of isoquinoline derivatives in chemical synthesis (Xia et al., 2016).

Inhibition of Various Protein Kinases :

- Hidaka et al. (1984) discovered that isoquinolinesulfonamides like N-[2-(methylamino)ethyl]-5-isoquinoline-sulfonamide (H-8) significantly inhibit cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases. This shows the potential of isoquinolinesulfonamides in regulating protein kinase activity (Hidaka et al., 1984).

Interaction with Carbonic Anhydrase :

- Mader et al. (2011) studied the interaction between carbonic anhydrase and isoquinolinesulfonamides, revealing their selectivity toward different isozymes. This has implications for the design of inhibitors for specific forms of carbonic anhydrase (Mader et al., 2011).

Fluorescence Reaction in Pharmaceutical Compounds :

- The study by Troschütz and Heinemann (1996) revealed that treatment of certain pharmaceutical compounds with homophthalaldehyde leads to the formation of intensely blue fluorescent isoquinolines, demonstrating the potential of isoquinolines in fluorescence reactions and pharmaceutical applications (Troschütz & Heinemann, 1996).

Bronchodilator Activity and Structure-Activity Relationship :

- A 1967 study investigated the bronchodilator activity of tetrahydroisoquinolines, revealing significant actions in this field, which could have implications for respiratory therapies (Iwasawa & Kiyomoto, 1967).

properties

IUPAC Name |

2,4,5-trimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-14(2)22(25)24-10-6-7-18-13-19(8-9-20(18)24)23-28(26,27)21-12-16(4)15(3)11-17(21)5/h8-9,11-14,23H,6-7,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOQGOVAVLGWMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2965768.png)

![3-Oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B2965777.png)

![2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2965787.png)